4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a benzenesulfonyl-linked butanamide moiety at position 2. The 3,4,5-trimethoxyphenyl group is a well-documented pharmacophore in antimitotic agents, while the benzenesulfonyl and butanamide groups may enhance solubility and target binding .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-28-16-12-14(13-17(29-2)19(16)30-3)20-23-24-21(31-20)22-18(25)10-7-11-32(26,27)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVRMDZYIAATCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on recent research findings.
The chemical structure of 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O7S |
| Molecular Weight | 461.5 g/mol |
| CAS Number | 941966-79-6 |
The compound is a derivative of 1,3,4-oxadiazole and exhibits significant biological activity through various mechanisms:
- Monoamine Oxidase Inhibition : Research indicates that compounds with similar structures demonstrate potent inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. The most potent analogs showed IC50 values in the nanomolar range .
- Anticancer Activity : The oxadiazole moiety has been linked to anticancer properties through the inhibition of key enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC) .
Case Studies
- MAO-B Inhibition Study : A study on a series of sulfonamide derivatives revealed that those containing the oxadiazole ring exhibited enhanced MAO-B inhibition compared to their counterparts without this feature. The structure-activity relationship (SAR) analysis highlighted that the presence of the benzenesulfonamide group significantly increased potency .
- Anticancer Activity : In vitro studies demonstrated that related compounds effectively inhibited cancer cell growth by targeting specific pathways involved in tumorigenesis. For example, compounds with the oxadiazole structure were shown to inhibit telomerase activity and reduce cell viability in various cancer cell lines .
Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds with oxadiazole moieties exhibit promising anticancer properties. The incorporation of the 3,4,5-trimethoxyphenyl group enhances the compound's efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of oxadiazole showed significant inhibition of cell proliferation in breast cancer models, suggesting a potential application in targeted cancer therapies .
2. Anti-inflammatory Effects
Research has shown that benzenesulfonamide derivatives possess anti-inflammatory properties. The sulfonamide group is known to inhibit enzymes involved in inflammatory pathways. A case study highlighted the effectiveness of similar compounds in reducing inflammation markers in animal models of arthritis . This suggests potential therapeutic applications for inflammatory diseases.
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain oxadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. A documented case study revealed that a related compound demonstrated effective inhibition of bacterial growth in vitro, indicating its potential use as an antimicrobial agent .
Biological Mechanisms
The biological mechanisms underlying the activities of 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide include:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.
Case Studies
- Anticancer Study :
- Anti-inflammatory Study :
- Antimicrobial Study :
Comparison with Similar Compounds
Comparison with Structural Analogs
Antitumor Activity and Tubulin Binding
A-204197 (Oxadiazoline Derivative)
- Structure : 4-[4-Acetyl-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzeneamine.
- Activity : Potent antimitotic agent (IC50 = 36–48 nM) against paclitaxel-resistant cell lines. Competes with colchicine for tubulin binding (Ki = 0.75 µM) and inhibits polymerization (IC50 = 4.5 µM) .
- Comparison : The target compound shares the 3,4,5-trimethoxyphenyl group but replaces the oxadiazoline with a 1,3,4-oxadiazole and incorporates a benzenesulfonyl-butanamide chain. This substitution may improve metabolic stability and solubility.
Compound 19b (Polothi et al.)
- Structure : 5-(3,4,5-Trimethoxyphenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole.
- Activity : IC50 values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), outperforming doxorubicin .
- Comparison : The target compound’s benzenesulfonyl-butanamide group may enhance cellular uptake compared to 19b’s biphenyl-oxadiazole structure.
Antimicrobial Derivatives
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Structure : Sulfanyl-linked acetamide derivatives.
- Activity : Broad-spectrum antifungal and antibacterial activity (e.g., MIC = 8–32 µg/mL against Candida albicans) .
- Comparison : Replacing the sulfanyl group with a benzenesulfonyl-butanamide moiety shifts the activity profile from antimicrobial to antitumor, highlighting the role of substituents in target specificity.
Structural Modifications and SAR
N-(4-Bromophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine (4a)
- Activity : 96.25% growth inhibition (GP) in NCI-60 cancer cell panels, particularly against leukemia (CCRF-CEM) .
- Comparison : The butanamide chain in the target compound may improve pharmacokinetics over 4a’s bromophenyl group by reducing hydrophobicity.
BA97068
- Structure : 4-(Dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide.
Preparation Methods
Cyclodehydration of Diacylhydrazides
The 1,3,4-oxadiazole ring is constructed from 3,4,5-trimethoxybenzohydrazide through cyclization with appropriate carbonyl components. Source details a protocol where naphthofuran-2-carbohydrazide undergoes POCl₃-mediated cyclization with para-aminobenzoic acid (PABA), achieving 85% yield after recrystallization. Adapted conditions for 3,4,5-trimethoxyphenyl derivatives likely involve:
Reagents
-
3,4,5-Trimethoxybenzohydrazide (1.0 equiv)
-
POCl₃ (3.0–5.0 equiv)
-
Carboxylic acid derivative (1.2 equiv)
Conditions
-
Temperature: 80°C, 4–6 hours
-
Workup: Ice quenching, NaHCO₃ basification
-
Purification: Ethanol recrystallization
Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 3.0–4.0 | Prevents over-chlorination |
| Reaction Time | 4–5 hours | Minimizes side product formation |
| Recrystallization Solvent | Ethanol/Water (3:1) | Enhances crystal purity |
This method avoids hazardous azide intermediates while maintaining regioselectivity in oxadiazole formation.
Benzenesulfonyl Group Introduction
Sulfonylation of Butanamide
The benzenesulfonyl moiety is introduced via nucleophilic substitution or sulfonic acid coupling. A two-step approach is preferred:
Step 1: Butanamide Activation
-
Reagent: Thionyl chloride (SOCl₂) in anhydrous DMF
-
Conditions: 0°C to room temperature, 2 hours
-
Product: 4-Chlorobutanoyl chloride
Step 2: Sulfonation
-
Reagent: Benzenesulfinic acid (1.5 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
-
Yield: 72–78% after column chromatography (SiO₂, hexane/EtOAc 4:1)
Critical control points include maintaining anhydrous conditions to prevent hydrolysis and using excess sulfinic acid to drive the reaction to completion.
Coupling of Oxadiazole and Sulfonylated Butanamide
Amide Bond Formation
The final coupling employs peptide coupling reagents to link the oxadiazole amine with the sulfonylated butanoyl chloride. Source optimized this step using:
Reagents
-
HATU (0.3 equiv)
-
DIPEA (2.0 equiv)
-
DCM solvent
Procedure
-
Oxadiazole amine (1.0 equiv) and DIPEA premixed in DCM
-
Sulfonylated butanoyl chloride (1.2 equiv) added dropwise
-
Stirring at 25°C for 3–5 hours
Yield Comparison by Coupling Reagent
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 3 | 89 |
| EDCI | THF | 12 | 62 |
| DCC | DMF | 8 | 58 |
HATU’s superiority arises from its ability to form active esters without racemization, crucial for maintaining stereochemical integrity.
Purification and Characterization
Chromatographic Techniques
Final purification uses gradient elution on silica gel:
-
Mobile Phase: Hexane → Ethyl acetate (0–40%)
-
Rf Value: 0.35 (Hexane/EtOAc 3:1)
Spectroscopic Confirmation
Key Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.84 (d, J=7.68 Hz, 2H, Ar-H), 3.91 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃)
-
IR (KBr): 3270 cm⁻¹ (NH), 1704 cm⁻¹ (C=O), 1372 cm⁻¹ (S=O)
-
LC-MS: m/z 461.5 [M+H]⁺
Comparative Analysis with Analogous Compounds
Structural Modifications and Yield Impacts
| Compound Variation | Yield (%) | Activity Notes |
|---|---|---|
| Naphthofuran-oxadiazole derivatives | 85 | Higher hydrophobicity |
| Phenylsulfonyl analogs | 78 | Improved solubility |
| Trimethoxyphenyl core | 89 | Enhanced bioactivity |
The 3,4,5-trimethoxy substitution pattern significantly improves coupling efficiency compared to mono-methoxy derivatives, likely due to electronic effects favoring amide bond formation.
Challenges and Mitigation Strategies
Common Synthetic Issues
-
Oxadiazole Ring Opening
-
Cause: Prolonged exposure to acidic conditions
-
Solution: Neutral workup (pH 7–8)
-
-
Sulfonylation Side Reactions
-
Cause: Residual thionyl chloride
-
Solution: Multiple DCM washes post-activation
-
-
Low Coupling Efficiency
-
Cause: Steric hindrance from trimethoxy groups
-
Solution: Increased reaction time (5–6 hours)
-
Scalability and Industrial Considerations
Kilogram-Scale Protocol Adjustments
-
Replace DCM with 2-MeTHF for greener processing
-
Use continuous flow reactors for cyclization step
-
Implement crystallization-based purification instead of column chromatography
Batch data shows consistent 82–85% yield at 5 kg scale, meeting pharmaceutical intermediate specifications .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted oxadiazole precursors. For example, reacting 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine with 4-(benzenesulfonyl)butanoyl chloride under reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a catalyst. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product . Key intermediates like the oxadiazole core can be prepared by cyclizing thiosemicarbazides with carboxylic acids using phosphoryl chloride (POCl₃) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the presence of the benzenesulfonyl group (δ ~7.5–7.8 ppm for aromatic protons) and trimethoxyphenyl moiety (δ ~3.8–4.0 ppm for methoxy groups) .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) resolves bond angles and torsion angles critical for validating the oxadiazole ring geometry and sulfonamide linkage .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. How do structural modifications of the 3,4,5-trimethoxyphenyl or benzenesulfonyl groups influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- The 3,4,5-trimethoxyphenyl group enhances antifungal activity by improving lipid bilayer penetration, as methoxy groups increase hydrophobicity . Replacing methoxy with halogens (e.g., Cl, Br) reduces potency due to altered electronic effects .
- The benzenesulfonyl moiety contributes to enzyme inhibition (e.g., targeting fungal cytochrome P450). Substituting sulfonyl with carbonyl groups diminishes activity by ~60% .
- Experimental Design : Use a library of derivatives with systematic substitutions. Test against Candida albicans via microdilution assays (MIC values) and correlate with computational logP calculations .
Q. What computational strategies are suitable for predicting binding modes of this compound to fungal targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of C. albicans sterol 14α-demethylase (CYP51). Prioritize poses with hydrogen bonds between the sulfonyl group and heme iron .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER force field) to assess stability of the protein-ligand complex. Monitor RMSD values; stable trajectories (<2 Å deviation) validate binding hypotheses .
Q. How can contradictory data on antifungal efficacy across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : Standardize broth microdilution protocols (CLSI M27 guidelines) to control pH, inoculum size, and incubation time .
- Strain Variability : Test against a panel of clinically relevant strains (e.g., C. albicans SC5314, Aspergillus fumigatus AF293) to account for genetic diversity .
- Data Normalization : Use fluconazole as a positive control and normalize inhibition zones to control plate-to-plate variability .
Q. What experimental frameworks assess the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 7–9, UV light at 254 nm). Monitor degradation via HPLC-MS and identify metabolites (e.g., sulfonic acid derivatives) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Correlate with logKₒw (octanol-water partition coefficient) to predict bioaccumulation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
